![molecular formula C21H24O7 B192669 Visnadine CAS No. 477-32-7](/img/structure/B192669.png)
Visnadine
Overview
Description
Visnadine is a natural vasodilator . It was first isolated from bishop’s weed (Ammi visnaga), a plant indigenous to the Mediterranean region which has been used for centuries in Egypt as a spasmolytic .
Molecular Structure Analysis
Visnadine is a small molecule with a chemical formula of C21H24O7 . Its molar mass is 388.416 g/mol . It belongs to the class of organic compounds known as angular pyranocoumarins, which are organic compounds containing a pyran (or a hydrogenated derivative) angularly fused to a coumarin moiety .
Physical And Chemical Properties Analysis
Visnadine is a small molecule with a chemical formula of C21H24O7 . Its molar mass is 388.416 g/mol . It belongs to the class of organic compounds known as angular pyranocoumarins .
Scientific Research Applications
Treatment of Sexual Dysfunction in Women
Visnadine has been studied for its efficacy and safety in the treatment of symptoms of sexual dysfunction in heterosexual women . The primary evidence shows that visnadine is potentially effective and safe to alleviate some of the clinical symptoms of sexual dysfunction in heterosexual women .
Vasodilatory Properties
Visnadine has been found to have vasodilatory properties . This property has been very useful in treating angina pectoris .
Improvement of Women’s Sexual Function
There is a growing interest in the improvement of women’s sexual function provided by the topical vulvar application of Visnadine . A study evaluated the vasokinetic activity of a Visnadine Emulgel on the mucosal genitalia of healthy postmenopausal women .
Increase of Regional Vascularization
The topical use of Visnadine on female external genitalia may increase regional vascularization affecting turgidity and sensorial threshold of the area of application .
Treatment Efficacy
A study evaluated the treatment efficacy of Visnadine by volunteers’ judgment regarding subjective comfort, pleasant warmth, lubrication grade, pinching, and burning vulvar sensations .
Increase of Local Turgor
Visnadine Emulgel single application determined a significant increase of vulvar hyperemia, evaluated both clinically and instrumentally, accompanied by a significant increase of local turgor versus placebo .
Safety and Hazards
Future Directions
While Visnadine has shown potential in alleviating some symptoms of sexual dysfunction in women , more high-quality, randomized clinical trials are needed to further evaluate its efficacy and safety . It could potentially be part of multimodal strategies to manage clinically relevant sexual symptoms or simply to enhance women’s subjective impaired perception of sexual response .
Mechanism of Action
Target of Action
It has been suggested that visnadine may act on peripheral sensory neurons called nociceptors .
Mode of Action
Visnadine seems to act by inhibiting the contractile responses mediated by Ca 2+ entry through L-type Ca 2+ channels . This interaction with its targets can lead to specific changes in the body, such as vasodilation .
Biochemical Pathways
It has been suggested that visnadine may have anti-inflammatory effects, potentially by reducing the levels of pro-inflammatory cytokines such as tnf-α, il-1β, and il-6 .
Result of Action
Visnadine has been shown to have a variety of molecular and cellular effects. For example, it has been found to effectively attenuate pain responses in animal models . In addition, it has been shown to have a positive effect on sexual function in women, with a statistically significant improvement in overall Female Sexual Function Index (FSFI) scores .
properties
IUPAC Name |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (2R)-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBNSPFBYXGREE-CXWAGAITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023583 | |
Record name | 3,4,5-Trihydroxy-2,2-dimethyl-6-chromanacrylic acid delta-lactone 4-acetate 3-(2-methylbutyrate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301023583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Visnadine | |
CAS RN |
477-32-7 | |
Record name | Visnadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Visnadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Visnadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4,5-Trihydroxy-2,2-dimethyl-6-chromanacrylic acid delta-lactone 4-acetate 3-(2-methylbutyrate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301023583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Visnadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VISNADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RL4V0K263 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of visnadin?
A1: Visnadin primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells. [, ] This inhibition reduces calcium influx, leading to muscle relaxation and vasodilation. []
Q2: Does visnadin interact with other targets besides calcium channels?
A2: While its primary mechanism involves calcium channel blockade, research suggests visnadin may also interact with other pathways involved in vascular smooth muscle contraction at higher concentrations. []
Q3: What are the downstream effects of visnadin's calcium channel blocking activity?
A3: By blocking calcium channels, visnadin promotes vasodilation, increasing blood flow. This effect has been observed in various vascular beds, including coronary and peripheral vessels. [, ]
Q4: What is the molecular formula and weight of visnadin?
A4: The molecular formula of visnadin is C21H22O7, and its molecular weight is 386.4 g/mol. [, ]
Q5: What spectroscopic data are available to characterize visnadin?
A5: Visnadin has been characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide information about its structural features, functional groups, and molecular weight.
Q6: Are there any studies on the stability of visnadin under various conditions?
A6: Limited information is available on the stability of visnadin under different conditions. Further research is needed to determine its stability profile, which is crucial for developing stable formulations. []
Q7: What are the reported pharmacological effects of visnadin?
A7: Visnadin has demonstrated various pharmacological activities, including vasodilation, antispasmodic effects, anti-inflammatory properties, and potential benefits for sexual dysfunction. [, , , , ]
Q8: What preclinical studies have been conducted to investigate the efficacy of visnadin?
A8: Preclinical studies have explored the vasodilatory effects of visnadin in isolated rat vascular tissues. [, ] Additionally, animal models have been used to investigate its anti-inflammatory activity. []
Q9: Are there any clinical trials investigating the efficacy of visnadin in humans?
A9: Clinical trials investigating visnadin are limited. Some small-scale studies suggest potential benefits for female sexual dysfunction, but larger, well-designed trials are needed to confirm its efficacy and safety. [, , , ]
Q10: What is the safety profile of visnadin?
A10: While some studies suggest visnadin is generally well-tolerated, more comprehensive toxicological studies are needed to establish its safety profile, especially for long-term use. [, ]
Q11: What analytical methods are used to quantify visnadin?
A11: Various analytical techniques have been employed to quantify visnadin, including spectrophotometry, HPLC, and GC. [, , , ]
Q12: What are the potential future research directions for visnadin?
A12: Future research could focus on elucidating the detailed molecular mechanisms of action of visnadin, exploring its potential in various disease models, and conducting well-designed clinical trials to confirm its efficacy and safety in humans. [, , ]
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